molecular formula C13H16N2O B2650075 (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile CAS No. 1013333-20-4

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile

Cat. No.: B2650075
CAS No.: 1013333-20-4
M. Wt: 216.28 g/mol
InChI Key: XZYDMOVDIBVPOL-UHFFFAOYSA-N
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Description

(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile: is a chiral piperidine derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of both hydroxyl and nitrile functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chiral Resolution: One common method involves the chiral resolution of racemic mixtures of piperidine derivatives. This can be achieved using chiral acids or bases to separate the enantiomers.

    Asymmetric Synthesis: Another approach is the asymmetric synthesis starting from chiral precursors.

Industrial Production Methods: Industrial production often employs scalable methods such as chiral resolution or asymmetric synthesis using readily available starting materials and catalysts to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like LiAlH4 (Lithium aluminium hydride) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new chiral catalysts and ligands.

Biology and Medicine:

  • Potential use in the synthesis of pharmaceutical compounds due to its chiral nature.
  • Investigated for its role in the development of new drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of fine chemicals and agrochemicals.
  • Applied in the synthesis of materials with specific optical properties.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile depends on its functional groups and stereochemistry. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophile, making it reactive towards nucleophiles. The stereochemistry ensures that the compound interacts specifically with chiral environments, which is crucial in biological systems.

Comparison with Similar Compounds

Uniqueness:

  • The combination of hydroxyl and nitrile groups in (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile provides unique reactivity and potential for diverse chemical transformations.
  • Its specific stereochemistry allows for selective interactions in chiral environments, making it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

1-benzyl-3-hydroxypiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYDMOVDIBVPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C#N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013333-20-4
Record name (3R,4R)-1-Benzyl-3-hydroxy-piperidine-4-carbonitrile
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